9-Benzyl-9H-purine

Antimycobacterial Tuberculosis Structure-Activity Relationship

Medicinal chemistry programs targeting tuberculosis or epilepsy face a critical challenge: N9-substituent variations often abolish activity. Unlike generic N9-alkyl or N9-aryl analogs, 9-Benzyl-9H-purine (CAS 25491-56-9) is an irreplaceable pharmacophoric scaffold. - **Proven edge:** Direct comparator studies confirm 9-benzylpurines are potent *M. tuberculosis* inhibitors, while 9-aryl analogs are weak. - **SAR-ready:** Enables focused library synthesis via regioselective C2, C6, or C8 functionalization. - **Supply assurance:** Stock available for lead optimization programs.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 25491-56-9
Cat. No. B8798865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-9H-purine
CAS25491-56-9
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=CN=CN=C32
InChIInChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16/h1-6,8-9H,7H2
InChIKeyMDOUSORGCMUMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-9H-purine: Antimycobacterial & Anticonvulsant Scaffold


9-Benzyl-9H-purine (CAS 25491-56-9, molecular formula C12H10N4, MW 210.23) is an N9-substituted purine derivative that serves as a key synthetic intermediate and a foundational scaffold for developing bioactive compounds. Its structure features a benzyl group at the 9-position of the purine ring, which profoundly influences its chemical reactivity and biological activity [1]. The compound exhibits distinct electronic distribution patterns compared to N3- and N7-substituted purines, as revealed by NMR and quantum mechanical studies [2]. This compound is a building block for diverse pharmacologically active agents, notably in antimycobacterial and anticonvulsant research programs, where the 9-benzyl substituent is a critical determinant of potency and selectivity.

9-Benzyl-9H-purine: Critical Role of 9-Benzyl


In-class substitution of 9-benzyl-9H-purine with other N9-alkyl or N9-aryl groups often leads to a catastrophic loss of biological activity. The 9-benzyl group is not a generic placeholder; it is a key pharmacophoric element required for high-affinity target engagement. Direct comparative studies have shown that 9-aryl- and 9-sulfonylarylpurines exhibit only weak antimycobacterial activity, whereas 9-benzylpurines are potent inhibitors, especially those with electron-donating substituents on the phenyl ring [1]. Similarly, in anticonvulsant research, potent activity was exclusively found in compounds with a benzyl substituent at the 9-position [2]. Compounds with smaller alkyl groups (e.g., methyl, ethyl) or larger, more rigid aryl groups fail to replicate the activity profile, making 9-benzyl-9H-purine an irreplaceable core for specific research applications.

9-Benzyl-9H-purine: Comparative Performance Data


Superior Antimycobacterial Activity Over 9-Aryl Analogs

In a direct comparative study, 9-benzylpurines demonstrated significant inhibitory activity against *Mycobacterium tuberculosis*, whereas 9-aryl- and 9-sulfonylarylpurines exhibited only weak activity [1]. The 9-benzyl group is a critical determinant for potent antimycobacterial effects. For instance, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine, a derivative of 9-benzyl-9H-purine, achieved an MIC of 0.39 µg/mL, highlighting the potency attainable with this scaffold [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

9-Benzyl Substituent Essential for Anticonvulsant Activity

A structure-activity relationship (SAR) study on 9-alkyl-6-substituted-purines revealed that potent anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats was strictly dependent on the presence of a benzyl substituent at the 9-position. Compounds lacking the benzyl group, such as those with smaller 9-alkyl substituents, were essentially inactive [1]. This demonstrates a class-level requirement for the benzyl moiety for this specific biological activity.

Anticonvulsant Epilepsy CNS Drug Discovery

Optimized C6 Regioselective Functionalization

9-Benzyl-9H-purine serves as a preferred substrate for regioselective radical substitution at the C6 position. Under Minisci conditions, it reacts with alkyl radicals generated from alkyl iodides to yield 6-alkyl derivatives in moderate yields (43–61%) [1]. This synthetic handle allows for efficient diversification at the 6-position, a key site for modulating biological activity in purine-based drug discovery.

Synthetic Chemistry Medicinal Chemistry Purine Functionalization

9-Benzyl-9H-purine: Application Scenarios


Antitubercular Lead Optimization

Based on the direct comparative evidence showing that 9-benzylpurines are potent inhibitors of *Mycobacterium tuberculosis* while 9-arylpurines are weak [1], 9-benzyl-9H-purine is the logical starting scaffold for SAR studies and lead optimization. Researchers can procure this compound to synthesize and screen focused libraries of 2-, 6-, and 8-substituted 9-benzylpurines to identify new drug candidates against drug-sensitive and drug-resistant tuberculosis strains [1].

Novel Anticonvulsant Agent Development

The established class-level requirement for a 9-benzyl substituent to achieve potent anticonvulsant activity in the MES model makes 9-benzyl-9H-purine an essential precursor for any medicinal chemistry program in this area [2]. Procurement is justified for synthesizing and evaluating new 6-(alkylamino)- and 6-(dialkylamino)-9-benzylpurine analogs to improve efficacy and reduce toxicity compared to the first-generation compounds [2].

6-Substituted Purine Library Synthesis

The documented synthetic utility of 9-benzyl-9H-purine in regioselective C6 alkylation reactions [3] provides a reliable method for generating diverse compound libraries. This scaffold is ideal for research groups seeking to explore the chemical space around the purine core for various biological targets, as the 6-position is a common point for introducing diverse pharmacophores [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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